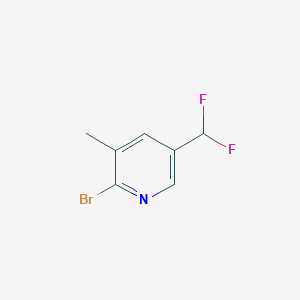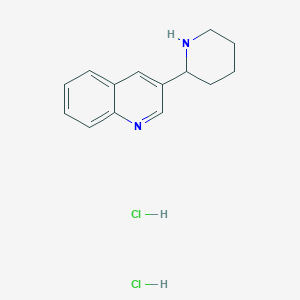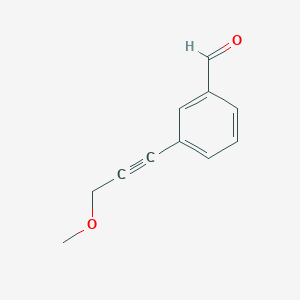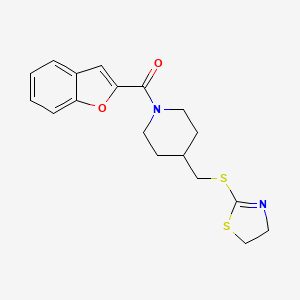![molecular formula C18H12ClFN2OS B2413126 2-[6-(4-Chlorophenyl)pyridazin-3-yl]sulfanyl-1-(4-fluorophenyl)ethanone CAS No. 872688-73-8](/img/structure/B2413126.png)
2-[6-(4-Chlorophenyl)pyridazin-3-yl]sulfanyl-1-(4-fluorophenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[6-(4-Chlorophenyl)pyridazin-3-yl]sulfanyl-1-(4-fluorophenyl)ethanone” is a chemical compound . The IUPAC name for this compound is {6-[(4-chlorophenyl)sulfanyl]-3-pyridazinyl}(phenyl)acetonitrile .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula C18H12ClN3S . The InChI code for this compound is 1S/C18H12ClN3S/c19-14-6-8-15(9-7-14)23-18-11-10-17(21-22-18)16(12-20)13-4-2-1-3-5-13/h1-11,16H .Physical And Chemical Properties Analysis
This compound has a molecular weight of 337.83 . It is a solid at room temperature .Aplicaciones Científicas De Investigación
Anti-Inflammatory Activity
Research has shown that derivatives of 2-[6-(4-Chlorophenyl)pyridazin-3-yl]sulfanyl-1-(4-fluorophenyl)ethanone demonstrate significant anti-inflammatory properties. In a study by Karande and Rathi (2017), derivatives of this compound were synthesized and tested for anti-inflammatory activity using the carrageenan-induced paw edema test on Wistar albino rats. The results indicated remarkable activity, comparable to indomethacin, a standard anti-inflammatory drug, but with a reduced potential for gastric irritation (Karande & Rathi, 2017).
Antibacterial and Antioxidant Activities
Sarac (2020) synthesized and characterized derivatives of this compound, exploring their antibacterial and antioxidant properties. The study used spectral techniques and quantum chemical calculations, revealing that the synthesized compounds showed varying levels of antibacterial and antioxidant activities (Sarac, 2020).
Anticancer and Antiangiogenic Properties
Another study by Kamble et al. (2015) investigated the anticancer, antiangiogenic, and antioxidant properties of 4‐chloro‐2‐(3‐chloro‐4‐fluorophenyl)‐5‐(aliphatic/cyclic saturated amino)pyridazin‐3(2H)‐one derivatives, which are closely related to the subject compound. The synthesized derivatives demonstrated inhibitory effects on human cancer cell lines and showed potential as antiangiogenic agents against various proangiogenic cytokines involved in tumor progression (Kamble et al., 2015).
Anti-Tubercular Evaluation
Manikannan et al. (2010) explored the anti-tubercular properties of related pyridine derivatives, including compounds with structures similar to this compound. The study found that certain derivatives showed potent inhibition against Mycobacterium tuberculosis, suggesting potential applications in anti-tubercular therapies (Manikannan et al., 2010).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Mecanismo De Acción
Target of Action
Compounds like “2-[6-(4-Chlorophenyl)pyridazin-3-yl]sulfanyl-1-(4-fluorophenyl)ethanone” often target specific proteins or enzymes in the body, which play crucial roles in various biological processes .
Mode of Action
These compounds typically interact with their targets by binding to them, which can either activate or inhibit the function of the target, leading to changes in the biological processes they are involved in .
Biochemical Pathways
The interaction of these compounds with their targets can affect various biochemical pathways. The exact pathways affected would depend on the specific targets of the compound .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds can greatly impact their bioavailability. Factors such as how well the compound is absorbed into the bloodstream, how it is distributed throughout the body, how it is metabolized, and how it is excreted can all affect its effectiveness .
Result of Action
The molecular and cellular effects of these compounds’ actions can vary widely, depending on their specific targets and mode of action. They might lead to changes in cell function, gene expression, or signal transduction pathways .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of these compounds .
Propiedades
IUPAC Name |
2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-1-(4-fluorophenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClFN2OS/c19-14-5-1-12(2-6-14)16-9-10-18(22-21-16)24-11-17(23)13-3-7-15(20)8-4-13/h1-10H,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVOSLSLZSJFMRE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(C=C2)SCC(=O)C3=CC=C(C=C3)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClFN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-(3-Fluorophenyl)-2-[1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2413045.png)
![dimethyl 5-(4-chlorophenyl)-4,6-dioxotetrahydro-2H-pyrrolo[3,4-d]isoxazole-3,3(3aH)-dicarboxylate](/img/structure/B2413046.png)
![2,4-dichloro-N'-((E)-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methylidene)benzenecarbohydrazide](/img/structure/B2413048.png)








![4-Chlorobenzo[b]thiophene-2-carbonitrile](/img/structure/B2413063.png)


